molecular formula C14H16N2O B6149873 4-(quinolin-3-yl)piperidin-4-ol CAS No. 256372-12-0

4-(quinolin-3-yl)piperidin-4-ol

Cat. No. B6149873
CAS RN: 256372-12-0
M. Wt: 228.3
InChI Key:
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Description

“4-(quinolin-3-yl)piperidin-4-ol” is a compound with the CAS Number: 256372-12-0 . It has a molecular weight of 228.29 . The IUPAC name for this compound is 4-(3-quinolinyl)-4-piperidinol . The compound is in powder form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “4-(quinolin-3-yl)piperidin-4-ol” is 1S/C14H16N2O/c17-14(5-7-15-8-6-14)12-9-11-3-1-2-4-13(11)16-10-12/h1-4,9-10,15,17H,5-8H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound “4-(quinolin-3-yl)piperidin-4-ol” is a powder stored at room temperature . It has a molecular weight of 228.29 .

Mechanism of Action

While the specific mechanism of action for “4-(quinolin-3-yl)piperidin-4-ol” is not mentioned in the search results, it’s worth noting that compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene, are widely found throughout nature in various forms .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(quinolin-3-yl)piperidin-4-ol involves the reaction of quinoline with piperidine followed by oxidation of the resulting compound to form the final product.", "Starting Materials": [ "Quinoline", "Piperidine", "Oxidizing agent (e.g. potassium permanganate, hydrogen peroxide)" ], "Reaction": [ "Quinoline and piperidine are mixed together in a solvent such as ethanol or methanol.", "The mixture is heated to reflux for several hours to allow the reaction to occur.", "The resulting compound is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide.", "The reaction is typically carried out in an acidic medium to facilitate the oxidation process.", "The final product, 4-(quinolin-3-yl)piperidin-4-ol, is obtained after purification by methods such as recrystallization or chromatography." ] }

CAS RN

256372-12-0

Product Name

4-(quinolin-3-yl)piperidin-4-ol

Molecular Formula

C14H16N2O

Molecular Weight

228.3

Purity

0

Origin of Product

United States

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